molecular formula C8H6NO4- B14140891 3,5-Pyridinedicarboxylic acid, monomethyl ester CAS No. 53865-12-6

3,5-Pyridinedicarboxylic acid, monomethyl ester

Cat. No.: B14140891
CAS No.: 53865-12-6
M. Wt: 180.14 g/mol
InChI Key: GUXKBDHITFXEJG-UHFFFAOYSA-M
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Description

3,5-Pyridinedicarboxylic acid, monomethyl ester is a chemical compound with the molecular formula C8H7NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, monomethyl ester typically involves the esterification of 3,5-Pyridinedicarboxylic acid. One common method is the reaction of 3,5-Pyridinedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, monomethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives with additional functional groups.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Compounds with new functional groups replacing the ester group.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, monomethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, monomethyl ester involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of butyrobetaine hydroxylase, an enzyme involved in the biosynthesis of carnitine . By inhibiting this enzyme, the compound can affect the metabolic pathways related to carnitine production.

Comparison with Similar Compounds

Similar Compounds

    3,5-Pyridinedicarboxylic acid: The parent compound, which lacks the ester group.

    2,5-Pyridinedicarboxylic acid: A structural isomer with carboxyl groups at different positions.

    2,4-Pyridinedicarboxylic acid: Another isomer with a different arrangement of carboxyl groups.

Uniqueness

3,5-Pyridinedicarboxylic acid, monomethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from its parent compound and other isomers.

Properties

IUPAC Name

5-methoxycarbonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXKBDHITFXEJG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6NO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208208
Record name 3,5-Pyridinedicarboxylic acid, 3-methyl ester, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53865-12-6
Record name 3,5-Pyridinedicarboxylic acid, 3-methyl ester, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53865-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Pyridinedicarboxylic acid, 3-methyl ester, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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